molecular formula C16H27NO4 B6216643 2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid CAS No. 2742623-67-0

2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid

Cat. No.: B6216643
CAS No.: 2742623-67-0
M. Wt: 297.4
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Description

2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[45]decan-8-yl]acetic acid is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

    Attachment of the acetic acid moiety: This is usually done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To favor the desired reaction pathway and minimize side reactions.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: Serves as an intermediate in the preparation of complex molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Influence on metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.5]decan-8-yl derivatives: Compounds with similar spirocyclic structures but different substituents.

    tert-butoxycarbonyl (Boc) protected amines: Compounds with the Boc protecting group but different core structures.

Uniqueness

2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid is unique due to its specific combination of a spirocyclic core and Boc-protected amine, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742623-67-0

Molecular Formula

C16H27NO4

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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